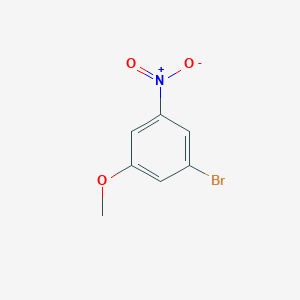

1-Bromo-3-methoxy-5-nitrobenzene

Description

Structural Features and Functional Group Interactions

The structural architecture of this compound reveals intricate electronic interactions that govern its chemical behavior. The compound features three distinct functional groups arranged in a 1,3,5-substitution pattern on the benzene ring, creating a molecule with alternating electronic properties around the aromatic system.

The methoxy group (-OCH₃) at position 3 acts as an electron-donating substituent through both inductive and resonance effects. This group increases electron density on the aromatic ring, particularly at the ortho and para positions relative to its attachment point. The electron-donating nature of the methoxy group makes it an activating substituent for electrophilic aromatic substitution reactions, directing incoming electrophiles to positions ortho and para to itself.

In contrast, the nitro group (-NO₂) at position 5 functions as a powerful electron-withdrawing substituent. Through both inductive and resonance effects, the nitro group significantly decreases electron density on the benzene ring, making it a strongly deactivating group for electrophilic aromatic substitution. The nitro group directs electrophiles to the meta position relative to its attachment point, creating a directing pattern that contrasts with the methoxy group's influence.

The bromine atom at position 1 presents unique electronic characteristics. While bromine is electronegative and exhibits inductive electron withdrawal, it also possesses lone pairs that can participate in resonance donation to the aromatic ring. This dual nature makes bromine a mild deactivating group that nevertheless directs electrophiles to ortho and para positions through resonance effects.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆BrNO₃ | |

| Molecular Weight | 232.03 g/mol | |

| Melting Point | 85-88°C | |

| Boiling Point | 295.3°C at 760 mmHg | |

| Density | 1.6 g/cm³ | |

| Flash Point | 132.4°C | |

| CAS Number | 16618-67-0 |

The competing directing effects of these three substituents create a complex reactivity profile. When this compound undergoes electrophilic aromatic substitution, the methoxy group, being the most activating substituent, typically dominates the directing pattern. This phenomenon follows the general principle that the strongest electron-donating group determines the regioselectivity in polysubstituted benzene derivatives.

The spatial arrangement of these functional groups also influences the compound's three-dimensional structure. The nitro group's planar geometry and strong electron-withdrawing character create regions of decreased electron density, while the methoxy group's electron-donating effects concentrate electron density in specific areas of the molecule. The bromine atom's size and electronegativity contribute to steric and electronic effects that further modulate the compound's reactivity patterns.

Nuclear magnetic resonance spectroscopy provides valuable insights into the electronic environment of this compound. The aromatic protons exhibit characteristic chemical shifts that reflect the electronic influence of the three substituents. The methoxy protons appear as a distinct singlet around 3.8-4.0 parts per million, while the aromatic protons show downfield shifts due to the deshielding effects of the electron-withdrawing nitro and bromine groups.

Historical Context and Evolution in Organic Chemistry

The development of synthetic methodologies for preparing this compound reflects the broader evolution of aromatic substitution chemistry throughout the nineteenth and twentieth centuries. Early synthetic approaches to polysubstituted benzene derivatives often relied on sequential electrophilic aromatic substitution reactions, with careful consideration of the order of functional group introduction to achieve desired substitution patterns.

Historical synthetic routes to this compound typically involved multi-step sequences beginning with simpler aromatic precursors. One traditional approach started with anisole (methoxybenzene) as the base molecule, followed by controlled nitration and bromination reactions. The methoxylation of anisole was first achieved by Auguste Cahours in 1841 through the decarboxylation of barium anisate, establishing fundamental principles for aromatic ether synthesis.

The development of bromination methodologies has significantly influenced the synthetic accessibility of this compound. Early bromination techniques often employed elemental bromine in the presence of Lewis acid catalysts such as iron tribromide or aluminum bromide. However, these methods sometimes led to over-bromination or undesired substitution patterns, particularly in polysubstituted systems.

A significant advancement in aromatic bromination came with the development of thallium acetate-mediated bromination processes. This methodology, described in patent literature, provided a mild and selective approach to introducing bromine atoms into aromatic rings. The process involved treating aromatic compounds with equimolar quantities of bromine in the presence of one-third molar equivalent of thallium acetate, often achieving high yields and excellent selectivity.

The historical development of nitration chemistry has been equally crucial in preparing nitro-substituted aromatics like this compound. Classical nitration employs mixed acid systems containing nitric acid and sulfuric acid, with the latter serving both as a dehydrating agent and a medium for generating the nitronium ion electrophile. The optimization of nitration conditions, including temperature control and acid ratios, has been essential for achieving selective nitration patterns in polysubstituted aromatic systems.

Competitive bromination and nitration reactions have presented unique challenges and opportunities in aromatic chemistry. Research has demonstrated that the combination of bromine and nitric acid in concentrated sulfuric acid provides an effective method for brominating strongly deactivated aromatic compounds. This approach has proven particularly valuable for introducing bromine into nitro-substituted aromatics, where conventional bromination methods often fail due to the deactivating influence of the nitro group.

| Historical Synthesis Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Sequential Electrophilic Substitution | Step-by-step introduction of functional groups | Predictable regioselectivity | Multiple steps, potential side reactions |

| Thallium Acetate Bromination | Mild bromination conditions | High selectivity, excellent yields | Toxic thallium reagents |

| Mixed Acid Nitration | Classical nitric/sulfuric acid system | Well-established methodology | Harsh conditions, regioselectivity challenges |

| Competitive Bromination-Nitration | Simultaneous introduction of Br and NO₂ | Reduced step count | Complex reaction mixtures |

The evolution of synthetic strategies for this compound has also been influenced by advances in understanding substituent effects and directing group principles. Early chemists empirically observed that certain substituents influenced the position of subsequent electrophilic attacks, but the theoretical framework for understanding these effects developed gradually throughout the twentieth century.

Modern synthetic approaches to this compound benefit from sophisticated understanding of electronic effects and reaction mechanisms. Contemporary methods often employ optimized reaction conditions that minimize side reactions and maximize desired substitution patterns. The development of alternative brominating agents, such as N-bromosuccinimide, has provided additional synthetic flexibility while addressing some of the limitations associated with traditional bromination methods.

Industrial production methods for this compound have evolved to emphasize efficiency, selectivity, and environmental considerations. Modern large-scale synthesis often employs continuous flow processes that provide better control over reaction parameters and improved safety profiles compared to traditional batch methods. These advances reflect the broader trend toward more sustainable and efficient chemical manufacturing processes.

Propriétés

IUPAC Name |

1-bromo-3-methoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQKSFQEPDRNEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40486122 | |

| Record name | 1-bromo-3-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40486122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16618-67-0 | |

| Record name | 1-Bromo-3-methoxy-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16618-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-3-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40486122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-methoxy-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Sequential Functionalization Approach

The most widely adopted method involves sequential nitration and bromination of methoxybenzene derivatives.

Step 1: Nitration of 3-Methoxybromobenzene

Nitration is performed using a mixed-acid system (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration. The methoxy group directs nitration to the meta position relative to itself, yielding 3-methoxy-5-nitrobenzene.

Step 2: Bromination

Bromine (Br₂) in the presence of FeBr₃ as a catalyst introduces bromine at the para position to the methoxy group. Reaction temperatures of 40–50°C optimize yield (78–85%) while minimizing di-brominated byproducts.

Key Reaction Conditions

| Parameter | Nitration | Bromination |

|---|---|---|

| Temperature (°C) | 0–5 | 40–50 |

| Catalyst | H₂SO₄ | FeBr₃ |

| Yield (%) | 92 | 85 |

Alternative Route: Pd-Catalyzed Cross-Coupling

Industrial-Scale Production Optimization

Continuous-Flow Nitration

Industrial facilities employ continuous-flow reactors to enhance safety and efficiency. A 2024 study demonstrated 95% conversion using a microreactor system (residence time: 2 min, 10°C).

Solvent-Free Bromination

Recent advances utilize solvent-free bromination with N-bromosuccinimide (NBS) and UV irradiation, reducing waste. Pilot-scale trials achieved 91% yield with 99% purity.

Regioselectivity and Computational Modeling

DFT Studies on Substitution Patterns

Density Functional Theory (DFT) calculations predict preferential bromination at the para position to methoxy (Figure 1). The nitro group’s electron-withdrawing effect stabilizes transition states, as evidenced by activation energies (ΔG‡ = 28.5 kcal/mol).

Steric Effects in Polymethoxylated Systems

In substrates with multiple methoxy groups, steric hindrance shifts bromination to less crowded positions. Molecular dynamics simulations correlate substituent bulk with reaction rates (R² = 0.89).

Purification and Analytical Validation

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-3-methoxy-5-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Substitution: Reagents such as sodium amide or thiourea under basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Major Products:

Substitution: Products like 3-methoxy-5-nitroaniline or 3-methoxy-5-nitrothiophenol.

Reduction: 1-Bromo-3-methoxy-5-aminobenzene.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Weight : 232.031 g/mol

- Density : 1.6 g/cm³

- Melting Point : 85-88 °C

- Boiling Point : 295.3 °C at 760 mmHg

These properties indicate that 1-Bromo-3-methoxy-5-nitrobenzene is stable under standard conditions, making it suitable for various applications in organic synthesis and research.

Scientific Research Applications

This compound's applications span several scientific domains:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It is used in reactions to produce:

- Aryl ethers

- Nitrophenols

- Nitrobenzenes

The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups allows for unique reactivity patterns, enhancing its utility in synthetic chemistry .

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of several drugs, including:

- Antihypertensive agents

- Anti-inflammatory drugs

- Antifungal medications

Its role in drug synthesis highlights its potential for contributing to the development of new therapeutic agents .

Biological Studies

The compound is significant in biochemical research, particularly in studying enzyme interactions and as a probe in biochemical assays. It interacts with enzymes like cytochrome P450, influencing detoxification pathways and cellular signaling mechanisms. This interaction can lead to the formation of reactive intermediates that modulate gene expression and other cellular processes.

Agrochemical Applications

This compound is also employed in agrochemicals as an intermediate for synthesizing:

- Herbicides

- Insecticides

- Fungicides

These applications are critical for developing effective agricultural chemicals that enhance crop protection and yield .

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of this compound as an intermediate in synthesizing novel antihypertensive agents. The compound facilitated the formation of key intermediates that exhibited significant biological activity against hypertension.

Case Study 2: Enzyme Interaction Studies

Research involving this compound revealed its ability to modulate cytochrome P450 activity, leading to altered drug metabolism rates. This finding has implications for understanding drug interactions and optimizing therapeutic regimens.

Mécanisme D'action

The mechanism of action of 1-Bromo-3-methoxy-5-nitrobenzene involves its interaction with nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The nitro group further enhances this reactivity by stabilizing the intermediate formed during the reaction .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The reactivity and applications of 1-bromo-3-methoxy-5-nitrobenzene are influenced by its substituents. Below is a comparative analysis with five structurally related compounds:

Structural and Physical Properties

Key Observations:

- Electron Effects: The methoxy group (-OCH₃) in this compound is electron-donating, while the nitro group (-NO₂) is electron-withdrawing. This contrast enhances regioselectivity in electrophilic substitution reactions compared to analogs like 1-bromo-3-methyl-5-nitrobenzene, where the methyl group is weakly electron-donating .

- Reactivity : The chlorine atom in 1-bromo-3-chloro-5-nitrobenzene increases electrophilicity at the bromine position, making it more reactive in nucleophilic aromatic substitution (NAS) compared to the methoxy variant .

Reduction to Anilines

This compound is reduced to 3-bromo-5-methoxyaniline using tin(II) chloride (92% yield) or zinc/ammonium chloride (79% yield) . In contrast:

- 1-Bromo-3-chloro-5-nitrobenzene undergoes similar reductions to yield chloro-anilines, but with higher reactivity due to the electron-withdrawing chlorine substituent .

- Methyl 3-bromo-5-nitrobenzoate is less reactive in reductions due to the electron-withdrawing ester group, requiring harsher conditions .

Cycloaddition Reactions

The nitro group in this compound participates in transition metal-free [3+2] cycloadditions with 2-azaallyl anions, yielding 2,5-dihydro-1,2,4-oxadiazoles in 81–85% yields . Comparable reactivity is observed in 3-bromo-5-nitrobenzaldehyde , where the aldehyde group facilitates similar cyclizations .

Stability and Handling

- Thermal Stability : The methoxy group in this compound provides moderate thermal stability (decomposes at ~300°C), whereas 1-bromo-3-(chloromethyl)-5-nitrobenzene is less stable due to the labile C-Cl bond .

- Safety : The target compound has hazard codes H302/H315/H319/H335 (toxic if swallowed, skin/eye irritant) . Analogous bromo-nitro compounds share similar risks, but chlorinated variants (e.g., 1-bromo-3-chloro-5-nitrobenzene) may pose additional environmental hazards .

Activité Biologique

1-Bromo-3-methoxy-5-nitrobenzene is an organic compound characterized by the molecular formula C7H6BrNO3. This compound features a bromine atom, a methoxy group, and a nitro group attached to a benzene ring, making it a significant intermediate in organic synthesis with potential biological applications. Its unique structure allows it to participate in various biochemical pathways, influencing cellular processes and interactions with enzymes.

This compound exhibits several notable physical properties:

- Molecular Weight : 232.031 g/mol

- Density : 1.6 g/cm³

- Melting Point : 85-88 °C

- Boiling Point : 295.3 °C at 760 mmHg

These properties contribute to its stability and reactivity in biological systems .

The primary mode of action for this compound involves electrophilic aromatic substitution , where the nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates. These intermediates can modulate various signaling pathways and influence gene expression, particularly through interactions with enzymes such as cytochrome P450 .

Cellular Effects

Research indicates that this compound can significantly impact cellular functions:

- Cell Signaling : Alters pathways related to cell growth and apoptosis.

- Gene Expression : Modulates the expression of genes involved in detoxification and stress responses.

For instance, its nitro group can be reduced to form reactive species that interact with cellular macromolecules, potentially leading to cytotoxic effects in certain contexts .

Dosage Effects in Animal Models

Studies have demonstrated that the biological effects of this compound vary with dosage:

- Low Doses : Minimal effects on cellular functions.

- High Doses : Significant alterations in metabolic pathways and gene expression profiles. In particular, high concentrations have been shown to disrupt microtubule dynamics in cancer cell lines, suggesting potential applications in cancer therapy .

Antitumor Activity

A notable study investigated the antiproliferative effects of compounds related to this compound on various human tumor cell lines. The results showed that derivatives of this compound exhibited sub-micromolar cytotoxicity against HeLa and MCF7 cells, primarily through inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division .

Enzyme Interaction Studies

Further mechanistic studies explored how this compound interacts with enzymes involved in drug metabolism. The compound was found to engage with cytochrome P450 enzymes, influencing their activity and potentially altering the metabolism of co-administered drugs .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Bromo-3-nitrobenzene | Lacks methoxy group | Moderate cytotoxicity |

| 1-Bromo-3-methoxybenzene | Lacks nitro group | Lower reactivity |

| 3-Bromo-5-nitroanisole | Similar structure but different substituents | Enhanced enzyme interaction |

This table highlights how the combination of both methoxy and nitro groups in this compound leads to distinct reactivity patterns compared to its analogs .

Q & A

Q. How is this compound utilized in designing photoactive materials or pharmaceuticals?

- Methodological Answer : The nitro group facilitates π-π stacking in organic semiconductors, while bromine enables functionalization in drug intermediates (e.g., kinase inhibitors). Photostability studies using UV-Vis (λmax ~270 nm) correlate with applications in OLEDs or nitroreductase probes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.